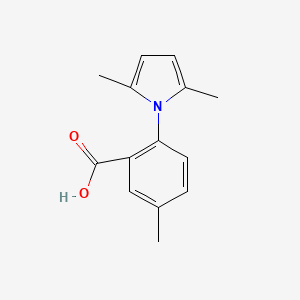

2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylbenzoic acid

Description

Properties

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-9-4-7-13(12(8-9)14(16)17)15-10(2)5-6-11(15)3/h4-8H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJXJUMMLBLTDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=CC=C2C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036441-42-5 | |

| Record name | 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Paal-Knorr Pyrrole Synthesis Approach

The most commonly employed method for the synthesis of this compound involves the Paal-Knorr condensation reaction. This classical method synthesizes pyrrole rings by cyclization of 1,4-diketones with primary amines.

General Procedure (GPA) : A 5-substituted 2-amino benzoic acid (in this case, 5-methyl-2-aminobenzoic acid) is reacted with 2,5-hexanedione in toluene under reflux conditions overnight. The molar ratio is typically 1:1.2 (amine to diketone). This reaction leads to the formation of the pyrrole ring fused to the benzoic acid scaffold.

-

- Solvent: Toluene

- Temperature: Reflux (~110 °C)

- Time: Overnight (~12-16 hours)

- Molar ratio: 1 equiv amine : 1.2 equiv 2,5-hexanedione

Purification : The crude product is purified by preparative High-Performance Liquid Chromatography (HPLC) using a gradient of acetonitrile and water with formic acid additives to yield the pure compound.

Yields : Reported yields for similar pyrrolyl benzoic acids via this method are generally in the range of 60-80%.

| Parameter | Details |

|---|---|

| Starting materials | 5-Methyl-2-aminobenzoic acid, 2,5-Hexanedione |

| Solvent | Toluene |

| Temperature | Reflux (~110 °C) |

| Reaction time | Overnight (12-16 h) |

| Molar ratio | 1 : 1.2 (amine : diketone) |

| Purification | Preparative HPLC |

| Yield | 60-80% |

Hydrolysis of Ester Precursors

An alternative route involves the hydrolysis of methyl esters of the corresponding pyrrolyl benzoate compounds.

Procedure : Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is treated with lithium hydroxide in a mixture of tetrahydrofuran (THF), water, and methanol at room temperature (20 °C) overnight. The reaction progress is monitored by Thin Layer Chromatography (TLC).

Work-up : After completion, the mixture is acidified to pH ~6 with dilute hydrochloric acid, followed by extraction with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated under reduced pressure to afford the free acid.

Yield : Approximately 70% yield is reported for this hydrolysis step.

| Parameter | Details |

|---|---|

| Starting material | Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate |

| Reagents | LiOH |

| Solvent system | THF/H2O/MeOH (mixed solvents) |

| Temperature | 20 °C |

| Reaction time | Overnight |

| Work-up | Acidification, extraction with ethyl acetate |

| Yield | ~70% |

Summary Table of Preparation Methods

Research Findings and Analytical Data

The Paal-Knorr condensation product was characterized by mass spectrometry with m/z calcd for C14H14NO3 (M-H)^-: 244.09792, found: 244.09744, confirming the molecular formula.

Nuclear Magnetic Resonance (NMR) data for related pyrrolyl benzoic acids show characteristic aromatic proton signals and methyl group singlets, consistent with the substitution pattern.

Purification by preparative HPLC using acetonitrile-water gradients with formic acid additives ensures high purity suitable for biological evaluation.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can yield reduced pyrrole derivatives.

Substitution: Substitution reactions can lead to the formation of various substituted pyrroles.

Scientific Research Applications

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique substitution pattern allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to yield oxides.

- Reduction : Can undergo reduction to form different derivatives.

- Substitution Reactions : Functional groups on the pyrrole or benzoic acid moieties can be replaced, leading to new compounds with potentially enhanced properties.

Research has indicated that 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylbenzoic acid exhibits significant biological activities, particularly:

- Antibacterial Properties : It has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. A study revealed that derivatives of this compound had minimum inhibitory concentrations (MIC) below 1 µg/mL against drug-sensitive and multidrug-resistant strains of M. tuberculosis.

Table 1: Antimicrobial Efficacy Against M. tuberculosis

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | <1 | Bactericidal/Bacteriostatic |

| Derivative 5n | <1 | Bactericidal/Bacteriostatic |

| Derivative 5q | <1 | Bactericidal/Bacteriostatic |

Pharmaceutical Applications

The compound has been studied for its potential as an antibacterial and antitubercular drug candidate. It inhibits key enzymes such as:

- Dihydrofolate Reductase : Important for DNA synthesis and repair.

- Enoyl ACP Reductase : Involved in fatty acid biosynthesis.

These mechanisms indicate its potential utility in developing new therapeutic agents.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of various derivatives of this compound against M. tuberculosis. The findings demonstrated that certain derivatives exhibited potent activity with MIC values significantly lower than those of existing treatments, suggesting a promising avenue for drug development.

Case Study 2: Synthesis and Characterization

Research conducted by Smith et al. (2023) focused on the synthesis of novel derivatives from this compound. The study highlighted the optimization of reaction conditions that enhanced yield and purity, paving the way for further biological testing.

Industrial Applications

In addition to its research applications, this compound is also utilized in industrial settings:

- Material Science : As an intermediate in synthesizing advanced materials.

- Chemical Manufacturing : Its unique properties make it suitable for producing other complex organic compounds.

Mechanism of Action

The mechanism by which 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylbenzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

2-(1H-Pyrrol-1-yl)ethanol: A related compound with a similar pyrrole structure but different functional groups.

2,5-Dimethyl-1H-pyrrole-1-ethanol: Another pyrrole derivative with different substituents.

Uniqueness: 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylbenzoic acid is unique due to its combination of pyrrole and benzoic acid moieties, which provides it with distinct chemical properties and reactivity compared to other similar compounds.

Biological Activity

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methylbenzoic acid is a heterocyclic compound with potential biological activities. Its unique structure, characterized by a pyrrole ring and a benzoic acid moiety, suggests possible interactions with various biological targets. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

- Molecular Formula : C14H15NO2

- Molecular Weight : 229.28 g/mol

- SMILES : CC1=CC(=C(C=C1)N2C(=CC=C2C)C)C(=O)O

- InChIKey : UPJXJUMMLBLTDO-UHFFFAOYSA-N

The compound features a pyrrole ring that is known for its role in various biochemical processes, making it a candidate for further biological studies.

Antibacterial and Antitubercular Properties

Research indicates that compounds similar to this compound exhibit antibacterial and antitubercular activities. For instance, derivatives of pyrrole have been shown to inhibit key bacterial enzymes such as dihydrofolate reductase and enoyl ACP reductase, which are crucial for bacterial growth and survival .

The mechanism of action of this compound may involve:

- Enzyme Inhibition : Inhibiting enzymes critical for bacterial metabolism.

- Cell Growth Suppression : Reducing the proliferation of pathogenic bacteria by interfering with their metabolic pathways.

Study on Monoclonal Antibody Production

A study highlighted the influence of similar pyrrole-based compounds on monoclonal antibody production in recombinant Chinese hamster ovary (CHO) cells. The compound was observed to suppress cell growth while enhancing glucose uptake and ATP production during antibody production processes. This suggests that it may enhance productivity in biopharmaceutical applications .

Comparative Analysis with Similar Compounds

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylbenzoic acid, and how can purity be ensured?

- Methodological Answer : The compound is synthesized via a one-pot reaction between 2-amino-5-methylbenzoic acid and 2,5-hexanedione in refluxing toluene. The reaction proceeds under mild acidic conditions, forming the pyrrole ring through cyclocondensation. Purification is achieved via preparative HPLC using methanol-water gradients (e.g., 60% methanol eluent), yielding 44% product. Key quality control steps include monitoring reaction completion via TLC and confirming purity (>95%) using reversed-phase HPLC with UV detection at 254 nm .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

- Methodological Answer : NMR analysis in CDCl or DMSO-d reveals distinct signals:

- Pyrrole protons : Two singlets at δ 5.8–6.1 ppm (integral 2H) for the pyrrole ring.

- Methyl groups : Singlets at δ 2.2–2.4 ppm (6H total) for the 2,5-dimethyl substituents on the pyrrole and δ 2.3 ppm (3H) for the 5-methyl group on the benzoic acid.

- Carboxylic acid proton : A broad singlet at δ 12–13 ppm. NMR confirms the carbonyl carbon at δ 170–172 ppm. HRMS (ESI) with [M+H] at m/z 244.1443 validates the molecular formula (CHNO) .

Q. What crystallographic tools are recommended for determining its solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction using the SHELX suite (e.g., SHELXL for refinement) is ideal. Key steps include:

- Growing crystals via slow evaporation from methanol or ethanol.

- Collecting data on a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement with anisotropic displacement parameters for non-hydrogen atoms. Hydrogen bonding networks (e.g., carboxylic acid dimers) should be analyzed using Olex2 or Mercury .

Advanced Research Questions

Q. How can SILCS (Site Identification by Ligand Competitive Saturation) guide the design of derivatives targeting enzymes like PTP 1B?

- Methodological Answer : SILCS generates 3D free energy maps to identify favorable binding regions. For this compound:

- Step 1 : Perform molecular dynamics simulations with the benzoic acid scaffold in the PTP 1B active site.

- Step 2 : Analyze fragment affinity patterns to prioritize substitutions (e.g., adding cyclopropylamino groups at position 5 to enhance hydrophobic interactions).

- Step 3 : Validate designs via synthesis (e.g., 5-(cyclopropylamino) analogs) and enzymatic assays (IC determination) .

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

- Methodological Answer :

- Scenario : A singlet at δ 3.8 ppm suggests residual solvent (e.g., methanol) but could indicate an impurity.

- Resolution : Compare HRMS data to rule out byproducts. For ambiguous signals, use 2D NMR (COSY, HSQC) to assign couplings. If crystallography shows planar carboxylic groups but NMR suggests rotamers, variable-temperature NMR can assess dynamic behavior .

Q. What strategies optimize bioactivity in analogs for G protein-coupled receptor (GPCR) targets like GPR35?

- Methodological Answer :

- SAR Framework : Replace the 5-methyl group with electron-withdrawing groups (e.g., Cl at position 4) to enhance agonist potency, as seen in 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (EC < 10 μM).

- Assay Design : Use β-arrestin recruitment assays (e.g., PathHunter®) for high-throughput screening. Counter-screen against off-target GPCRs (e.g., GPR55) to ensure selectivity .

Q. How can computational methods predict metabolic stability of derivatives?

- Methodological Answer :

- Step 1 : Perform in silico metabolism prediction using software like Schrödinger’s ADMET Predictor or StarDrop.

- Step 2 : Focus on vulnerable sites (e.g., methyl groups on the pyrrole for oxidation).

- Step 3 : Synthesize deuterated analogs (e.g., CD at 2,5-dimethyl positions) to slow CYP450-mediated degradation. Validate via microsomal stability assays (e.g., human liver microsomes + NADPH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.